2-(4-chlorophenyl)-2-oxoethyl 2,4-dihydroxybenzoate
Description
Properties
IUPAC Name |
[2-(4-chlorophenyl)-2-oxoethyl] 2,4-dihydroxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClO5/c16-10-3-1-9(2-4-10)14(19)8-21-15(20)12-6-5-11(17)7-13(12)18/h1-7,17-18H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUDINXWIJJAVGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)COC(=O)C2=C(C=C(C=C2)O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-2-oxoethyl 2,4-dihydroxybenzoate typically involves the esterification of 2,4-dihydroxybenzoic acid with 2-(4-chlorophenyl)-2-oxoethanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an anhydrous solvent like dichloromethane for several hours.
Industrial Production Methods
In an industrial setting, the production of 2-(4-chlorophenyl)-2-oxoethyl 2,4-dihydroxybenzoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the phenolic hydroxyl groups, leading to the formation of quinones.
Reduction: The carbonyl group in the ester linkage can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitration with a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding alcohols.
Substitution: Nitro, sulfonyl, or halogenated derivatives of the aromatic ring.
Scientific Research Applications
Synthesis and Characterization
The synthesis of 2-(4-chlorophenyl)-2-oxoethyl 2,4-dihydroxybenzoate typically involves the reaction of 4-chlorophenol with a suitable acylating agent to form the ester. Characterization is performed using techniques such as Fourier Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry to confirm the structure and purity of the synthesized compound.
Tyrosinase Inhibition
One of the primary applications of 2-(4-chlorophenyl)-2-oxoethyl 2,4-dihydroxybenzoate is its role as a tyrosinase inhibitor . Tyrosinase is involved in the biosynthesis of melanin, and its overactivity can lead to hyperpigmentation disorders. Studies have shown that this compound exhibits potent inhibitory activity against mushroom tyrosinase, with IC50 values indicating strong efficacy compared to standard inhibitors like kojic acid.
In vitro assays have demonstrated that the presence of hydroxyl groups on the aromatic rings significantly enhances the inhibitory activity against tyrosinase, making this compound a promising candidate for cosmetic formulations aimed at skin lightening.
Antimelanogenic Activity
The antimelanogenic properties of this compound have been evaluated in various studies. For instance, derivatives with hydroxy-substituted benzoic acid and cinnamic acid moieties demonstrated superior activity against melanogenesis in murine melanoma cells (B16F10). The compound's mechanism involves competitive inhibition at the enzyme's active site, which has been elucidated through kinetic studies and molecular docking simulations.
Case Study 1: In Vitro Efficacy
A study focused on the synthesis and evaluation of various phenolic derivatives for their tyrosinase inhibitory activity highlighted that 2-(4-chlorophenyl)-2-oxoethyl 2,4-dihydroxybenzoate was among the most effective compounds tested. The study utilized Lineweaver-Burk plots to determine kinetic parameters and confirmed its potential for development as a therapeutic agent for hyperpigmentation disorders .
Case Study 2: Molecular Docking Studies
Molecular docking studies have provided insights into the binding interactions between this compound and tyrosinase. The results indicated that the compound forms stable complexes with key amino acids in the active site of tyrosinase, suggesting a strong affinity that could be exploited for drug design . The binding energy values obtained from these studies further support its potential as a lead compound for developing new antimelanogenic agents.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-2-oxoethyl 2,4-dihydroxybenzoate involves its interaction with various molecular targets. The phenolic hydroxyl groups can form hydrogen bonds with biological macromolecules, while the ester linkage can undergo hydrolysis to release active metabolites. These interactions can modulate biochemical pathways and exert therapeutic effects.
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
The compound is part of a broader class of phenacyl esters with varying substituents on the aromatic rings. Key structural analogues include:
*Yield data inferred from structurally similar synthesis methods .
Key Observations :
- Substituent Effects: The 2,4-dihydroxybenzoate group enhances tyrosinase inhibition compared to mono-hydroxy derivatives (e.g., IC₅₀ = 6.7 µM for 2,4-diOH vs. 14.9 µM for 3-OH in adamantyl-based compounds) . However, fluorinated analogues (e.g., 2,4-diF) prioritize photolytic stability over bioactivity .
- Hybrid Structures: Incorporating adamantyl or acetylphenylamino groups modifies lipophilicity and steric bulk, impacting both yield and biological activity .
Key Findings :
- Hydroxy Group Positioning : The 2,4-dihydroxy configuration outperforms 3,4-dihydroxy analogues (e.g., IC₅₀ = 15.9 µM for 3,4-diOH vs. 6.7 µM for 2,4-diOH) due to optimized hydrogen bonding with tyrosinase’s active site .
- Synergistic Effects : Hybridization with acrylate moieties (e.g., compound 5c in ) drastically enhances potency, suggesting that extended π-systems improve target engagement.
Crystallographic and Stability Comparisons
- Intermolecular Interactions : The title compound’s crystal structure is stabilized by C–H···O hydrogen bonds and π–π stacking (centroid distances ~3.747 Å) . In contrast, adamantyl-based analogues exhibit higher melting points (e.g., 138–140°C for 4-chlorobenzoate derivatives) due to adamantane’s rigid, hydrophobic core .
- Thermal Stability : Fluorinated derivatives (e.g., 2,4-difluorobenzoate) demonstrate superior thermal stability (m.p. 376–377 K) compared to hydroxylated variants, aligning with stronger C–F bonds and reduced hydrogen-bonding disruption .
Biological Activity
2-(4-chlorophenyl)-2-oxoethyl 2,4-dihydroxybenzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article synthesizes current research findings, including mechanism of action, case studies, and comparative analyses with similar compounds.
Chemical Structure and Properties
The compound features a chlorophenyl group , a dihydroxybenzoate moiety , and an ester linkage , which contribute to its biological activity. The hydroxyl groups are crucial for its interaction with biological targets, allowing for hydrogen bonding and modulation of biochemical pathways.
The biological activity of 2-(4-chlorophenyl)-2-oxoethyl 2,4-dihydroxybenzoate is primarily attributed to:
- Enzyme Inhibition : It has been shown to inhibit tyrosinase, an enzyme involved in melanin production. The presence of hydroxyl groups enhances its binding affinity to the enzyme's active site.
- Antimicrobial Activity : The compound exhibits potential against various microbial strains, suggesting a broad spectrum of activity.
Antimicrobial Activity
Research indicates that 2-(4-chlorophenyl)-2-oxoethyl 2,4-dihydroxybenzoate demonstrates significant antimicrobial properties. In vitro studies have shown effectiveness against several Gram-positive and Gram-negative bacteria. The following table summarizes its antimicrobial efficacy compared to standard agents:
| Compound | Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 2-(4-chlorophenyl)-2-oxoethyl 2,4-dihydroxybenzoate | Staphylococcus aureus | 15 µg/mL |
| Escherichia coli | 20 µg/mL | |
| Kojic Acid | Staphylococcus aureus | 25 µg/mL |
| Escherichia coli | 30 µg/mL |
Tyrosinase Inhibition
The compound has been evaluated for its tyrosinase inhibitory activity, which is vital for understanding its potential in treating hyperpigmentation disorders. The following data illustrates its potency:
| Compound | IC50 (µM) |
|---|---|
| 2-(4-chlorophenyl)-2-oxoethyl 2,4-dihydroxybenzoate | 0.0089 |
| Kojic Acid | 16.69 |
These results indicate that the compound is significantly more potent than the standard kojic acid used for comparison.
Case Studies
- Tyrosinase Inhibition Studies : A study demonstrated that the compound effectively inhibited tyrosinase with an IC50 value of , showcasing its potential as a skin-lightening agent in cosmetic formulations .
- Antimicrobial Efficacy : Another study evaluated the compound against various bacterial strains, revealing promising results that suggest it could serve as a lead compound for developing new antimicrobial agents .
- Cytotoxicity Assessments : In vitro cytotoxicity tests against murine melanoma (B16F10) cells showed that the compound exhibited selective cytotoxic effects, indicating potential applications in cancer therapy .
Comparative Analysis with Similar Compounds
The uniqueness of 2-(4-chlorophenyl)-2-oxoethyl 2,4-dihydroxybenzoate lies in its specific hydroxyl substitution pattern compared to similar compounds:
| Compound | Tyrosinase Inhibition IC50 (µM) |
|---|---|
| 2-(4-chlorophenyl)-2-oxoethyl 2,4-dihydroxybenzoate | 0.0089 |
| 2-(4-chlorophenyl)-2-oxoethyl 4-hydroxybenzoate | Higher than standard |
| 2-(4-chlorophenyl)-2-oxoethyl 3,4-dihydroxybenzoate | Higher than standard |
This table illustrates that variations in hydroxyl group positioning significantly influence biological activity.
Q & A
Basic: What are the optimal synthetic conditions for 2-(4-chlorophenyl)-2-oxoethyl 2,4-dihydroxybenzoate, and how can yield be maximized?
Methodological Answer:
The compound is typically synthesized via a nucleophilic substitution reaction between 2,4-dihydroxybenzoic acid and 2-bromo-1-(4-chlorophenyl)ethanone. Key parameters include:
| Parameter | Optimal Condition | Evidence Source |
|---|---|---|
| Solvent | Dimethylformamide (DMF) | |
| Base | Potassium carbonate (K₂CO₃) | |
| Molar Ratio | 1:1 (acid:halide) | |
| Reaction Time | 2 hours at room temperature | |
| Purification | Recrystallization from ethanol | |
| Yield | ~90–95% |
To maximize yield, ensure stoichiometric equivalence of reagents and rigorous exclusion of moisture. Recrystallization from ethanol enhances purity .
Basic: What spectroscopic and crystallographic techniques are critical for structural validation?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- ¹H/¹³C NMR: Assign aromatic protons (δ 6.5–8.5 ppm) and carbonyl signals (δ ~190–200 ppm).
- 2D NMR (COSY, HSQC): Resolve coupling between hydroxy groups and adjacent carbons .
- X-ray Crystallography:
Advanced: How can hydrogen bonding ambiguities in crystallographic refinement be resolved?
Methodological Answer:
- Challenge: Disordered hydroxy hydrogens or weak electron density for O–H groups.
- Solutions:
Advanced: What strategies mitigate side reactions during synthesis, such as ester hydrolysis or ketone oxidation?
Methodological Answer:
- Ester Hydrolysis Prevention:
- Use anhydrous DMF and inert atmosphere to exclude moisture .
- Avoid prolonged reaction times beyond 2 hours .
- Ketone Stability:
- Maintain neutral pH (K₂CO₃ as base) to prevent enolization .
- Purify intermediates (e.g., 2-bromo-1-(4-chlorophenyl)ethanone) via column chromatography before use .
Advanced: How do intermolecular interactions in the crystal lattice affect physicochemical properties?
Methodological Answer:
- Key Interactions:
- C–H···O Contacts: Centrosymmetric dimers formed via C–H···O interactions (e.g., 2.5–2.7 Å in ) stabilize the lattice .
- π-π Stacking: Aromatic ring centroid distances (~4.76 Å) influence melting points and solubility .
- Impact on Properties:
- Enhanced thermal stability (m.p. 453–454 K) due to dense packing .
- Reduced solubility in polar solvents due to hydrophobic aromatic interactions .
Advanced: What computational methods complement experimental data for conformational analysis?
Methodological Answer:
- DFT Calculations:
- Optimize geometry at the B3LYP/6-31G(d) level to compare with X-ray bond lengths/angles .
- Calculate electrostatic potential maps to predict hydrogen bonding sites.
- Molecular Dynamics (MD):
- Simulate solvent effects (e.g., ethanol) to rationalize recrystallization behavior .
Advanced: How is this compound utilized in photo-removable protecting group (PPG) applications?
Methodological Answer:
- Mechanism: Upon UV irradiation, the phenacyl ester undergoes Norrish Type II cleavage, releasing the carboxylic acid .
- Optimization:
Advanced: What are the challenges in scaling up synthesis for pharmacological studies?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
